molecular formula C19H20N4O2S2 B4023007 Ethanone, 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)- CAS No. 379241-49-3

Ethanone, 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)-

Cat. No.: B4023007
CAS No.: 379241-49-3
M. Wt: 400.5 g/mol
InChI Key: NTHWGGQNWZZBAJ-UHFFFAOYSA-N
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Description

Ethanone, 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)- is a complex organic compound with a unique structure that combines a pyrrole ring, a triazolobenzothiazole moiety, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the methoxyethyl group and the triazolobenzothiazole moiety. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethanone, 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S2/c1-12-10-14(13(2)22(12)8-9-25-3)16(24)11-26-18-20-21-19-23(18)15-6-4-5-7-17(15)27-19/h4-7,10H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHWGGQNWZZBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301110649
Record name 1-[1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379241-49-3
Record name 1-[1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379241-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)-
Reactant of Route 2
Reactant of Route 2
Ethanone, 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)-
Reactant of Route 3
Reactant of Route 3
Ethanone, 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)-
Reactant of Route 4
Reactant of Route 4
Ethanone, 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)-
Reactant of Route 5
Reactant of Route 5
Ethanone, 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)-
Reactant of Route 6
Ethanone, 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)-

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